4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile

Lipophilicity Drug-likeness Pharmacokinetics

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (CAS 221348-18-1) is a 3,5-diaryl-1,2,4-oxadiazole derivative. This heterocyclic scaffold is a privileged structure in medicinal chemistry, noted for its presence in compounds targeting a range of therapeutic areas , including neurological disorders.

Molecular Formula C16H11N3O
Molecular Weight 261.284
CAS No. 221348-18-1
Cat. No. B2734084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile
CAS221348-18-1
Molecular FormulaC16H11N3O
Molecular Weight261.284
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H11N3O/c1-11-2-6-13(7-3-11)15-18-16(20-19-15)14-8-4-12(10-17)5-9-14/h2-9H,1H3
InChIKeyMXGFUYHLRNPQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (CAS 221348-18-1): A 1,2,4-Oxadiazole Scaffold for MedChem and Biological Profiling


4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (CAS 221348-18-1) is a 3,5-diaryl-1,2,4-oxadiazole derivative [1]. This heterocyclic scaffold is a privileged structure in medicinal chemistry, noted for its presence in compounds targeting a range of therapeutic areas [2], including neurological disorders [3]. Its structure features a para-methylphenyl group at the 3-position and a para-cyanophenyl (benzonitrile) group at the 5-position, which are critical for its physicochemical and potential biological properties.

Scaffold Privileged 1,2,4-oxadiazole core for medicinal chemistry research
Substitution para-Methyl and para-cyano groups define a distinct selectivity and property context
IP context Patent-associated scaffold for mGluR5 receptor-mediated disorder studies

Why 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile Cannot Be Substituted by Other 1,2,4-Oxadiazoles


The 1,2,4-oxadiazole core is a versatile scaffold, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of its substituents [1]. Substituting the 4-methylphenyl group at the 3-position with other aryl groups can drastically alter target affinity, selectivity, and metabolic stability [2]. For instance, the para-methyl group in this compound provides a specific balance of lipophilicity and steric bulk, which is distinct from analogs with methoxy, chloro, or unsubstituted phenyl rings [3]. Therefore, generic substitution with another oxadiazole derivative is not scientifically sound without direct, quantitative comparative data, as outlined below.

4-Methoxyphenyl analog may shift lipophilicity (ΔXLogP3 ~0.7) and HBA count, altering permeability context
4-Chlorophenyl analog shares identical TPSA but introduces electron-withdrawing character, potentially changing target engagement
4-Ethylphenyl analog adds a rotatable bond, which may reduce binding entropy and oral bioavailability context

Quantitative Differentiation of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile from Key Analogs


Lipophilicity (XLogP3) Comparison Against Methoxy Analog

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile exhibits a higher calculated lipophilicity (XLogP3 = 3.7) [1] compared to its 4-methoxyphenyl analog, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile (XLogP3 = 2.9-3.0, based on structural calculation) [2]. This difference in lipophilicity can impact membrane permeability, solubility, and metabolic clearance.

Lipophilicity (XLogP3)
Class-level
Target: 3.7 Methoxy analog: ≈2.9–3.0 ΔXLogP3 ≈ +0.7 to +0.8
Supports lipophilicity-driven selection for CNS permeability models
Computed by XLogP3; experimental verification recommended
Lipophilicity Drug-likeness Pharmacokinetics

Polar Surface Area (TPSA) Comparison with Chloro Analog

The topological polar surface area (TPSA) of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile is calculated to be 62.7 Ų [1]. This is identical to that of the 4-chlorophenyl analog (4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzonitrile, TPSA = 62.7 Ų) [2], as both share the same core heterocycle and nitrile group. However, the methyl analog offers a distinct lipophilicity profile (XLogP3 = 3.7) compared to the chloro analog (XLogP3 ≈ 3.9) [3].

TPSA vs. Chloro analog
Class-level
Both: 62.7 Ų Lipophilicity differs: 3.7 vs ≈3.9
Identical TPSA does not guarantee similar biological profile; electronic and lipophilic differences require separate evaluation
Computed properties; chloro analog has distinct electronic effects
Drug-likeness Membrane Permeability TPSA

Rotatable Bond Count and Conformational Flexibility

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile has a rotatable bond count of 2 [1]. This is lower than many flexible drug molecules and contributes to a more rigid, defined conformation. In comparison, an analog with a 4-ethylphenyl group would have 3 rotatable bonds, and a 4-propoxyphenyl analog would have 5 or more, each introducing additional degrees of freedom that can negatively impact binding entropy and oral bioavailability [2].

Rotatable bonds
Class-level
Target: 2 Ethyl analog: 3 (1 fewer rotatable bond)
Lower rotatable bond count supports improved binding entropy context and potential oral bioavailability
Veber rule context; in vivo validation required
Conformational Analysis Drug Design Rotatable Bonds

Presence in Patent Literature for mGluR5 Receptor-Mediated Disorders

The 1,2,4-oxadiazole scaffold, to which 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile belongs, is explicitly claimed in a patent for use in treating mGluR5 receptor-mediated disorders, including neurological and psychiatric conditions [1]. While the patent does not disclose specific biological data for this precise compound, the structural class is directly associated with this therapeutic area. In contrast, many other 3,5-diaryl-1,2,4-oxadiazoles with different substitution patterns may not have the same patent protection or documented application in this specific indication.

Patent association
Context-dependent
Scaffold claimed in patent for mGluR5 receptor-mediated disorders (neurological, psychiatric, pain)
May support mGluR5 pathway study context; no compound-specific biological data disclosed
Patent analysis; activity data to verify independently
mGluR5 Neurological Disorders Patent Analysis

Hydrogen Bond Acceptor Count vs. Methoxy Analog

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile possesses 4 hydrogen bond acceptor (HBA) atoms (the three nitrogen atoms and one oxygen atom in the oxadiazole ring and nitrile group) [1]. Its 4-methoxyphenyl analog, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile, has 5 HBA atoms due to the additional oxygen atom in the methoxy group [2]. This quantitative difference in HBA count can alter the compound's ability to form specific interactions with biological targets, as well as influence its solubility and permeability.

H-bond acceptors
Class-level
Target: 4 Methoxy analog: 5 (1 fewer HBA)
Lower HBA count may favor passive permeability; methoxy analog adds potential for additional target interactions
Computed count; binding studies needed to confirm influence
Hydrogen Bonding Drug-Receptor Interactions Physicochemical Properties

Strategic Procurement and Research Application Scenarios for 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Compounds

Given its calculated lipophilicity (XLogP3 = 3.7) [1] and low rotatable bond count (2) [2], this compound is a suitable starting point for medicinal chemistry programs targeting central nervous system (CNS) disorders. The balance of lipophilicity is within the optimal range for CNS penetration, and the rigidity of the molecule is favorable for target binding [3]. Procurement of this specific analog, rather than a more polar or flexible derivative, can save significant synthetic resources in early-stage hit-to-lead campaigns.

Chemical Biology: Tool Compound for mGluR5 Pathway Investigation

The structural class's association with mGluR5 receptor-mediated disorders, as documented in patent literature [1], positions this compound as a potential tool for studying this pathway. Researchers investigating neurological or psychiatric conditions can prioritize this compound for screening or use it as a scaffold for developing more potent and selective probes. Procurement is justified by the existing intellectual property and therapeutic context, which is lacking for many other oxadiazole analogs.

Analytical Chemistry: Development of HPLC Methods and Reference Standards

The compound's distinct physicochemical properties, including its moderate lipophilicity (XLogP3 = 3.7) and TPSA (62.7 Ų) [1], make it a useful candidate for developing and validating reversed-phase HPLC methods. Its behavior on standard C18 columns can serve as a benchmark for other 1,2,4-oxadiazole derivatives. Procurement of a high-purity batch is essential for creating reliable analytical reference standards for pharmaceutical or agrochemical research.

Drug Discovery: Scaffold for Anti-Infective or Anticancer Agent Development

1,2,4-Oxadiazoles are privileged scaffolds in anti-infective and anticancer drug discovery [1]. While specific data for this compound is not yet public, its structural features (para-methyl, para-cyano) are commonly found in bioactive molecules [2]. Procurement of this compound allows researchers to diversify their screening library with a drug-like, synthetically accessible heterocycle that can be further functionalized. This is a more strategic investment than acquiring untested or synthetically complex analogs with no clear development path.

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity and rigidity context
CNS drug-likeness property validation
mGluR5 pathway investigation
Patent-associated scaffold context
mGluR5 target engagement review
HPLC method development
Chromatographic benchmark profile
Method transfer and retention behavior
Screening library diversification
Privileged heterocyclic scaffold
Activity screening across target classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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